N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3-benzodioxole-5-carboxamide N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3-benzodioxole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0896579
InChI: InChI=1S/C17H13NO6/c1-9(19)11-5-15-16(24-8-23-15)6-12(11)18-17(20)10-2-3-13-14(4-10)22-7-21-13/h2-6H,7-8H2,1H3,(H,18,20)
SMILES: CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC4=C(C=C3)OCO4)OCO2
Molecular Formula: C17H13NO6
Molecular Weight: 327.29 g/mol

N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3-benzodioxole-5-carboxamide

CAS No.:

Cat. No.: VC0896579

Molecular Formula: C17H13NO6

Molecular Weight: 327.29 g/mol

* For research use only. Not for human or veterinary use.

N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3-benzodioxole-5-carboxamide -

Specification

Molecular Formula C17H13NO6
Molecular Weight 327.29 g/mol
IUPAC Name N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3-benzodioxole-5-carboxamide
Standard InChI InChI=1S/C17H13NO6/c1-9(19)11-5-15-16(24-8-23-15)6-12(11)18-17(20)10-2-3-13-14(4-10)22-7-21-13/h2-6H,7-8H2,1H3,(H,18,20)
Standard InChI Key PHZZQDWNAKFMDF-UHFFFAOYSA-N
SMILES CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC4=C(C=C3)OCO4)OCO2
Canonical SMILES CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC4=C(C=C3)OCO4)OCO2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator